molecular formula C19H15ClF4N2O3 B2656351 N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide CAS No. 1396801-94-7

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide

Cat. No.: B2656351
CAS No.: 1396801-94-7
M. Wt: 430.78
InChI Key: VAHWBYWOCJEPSF-UHFFFAOYSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide is a complex organic compound characterized by the presence of multiple functional groups, including chloro, trifluoromethyl, fluorophenoxy, and azetidine carboxamide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the azetidine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the phenyl group: The phenyl group with chloro and trifluoromethyl substituents can be introduced via electrophilic aromatic substitution reactions.

    Attachment of the fluorophenoxyacetyl group: This step involves nucleophilic substitution reactions to attach the fluorophenoxyacetyl group to the azetidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced derivatives.

    Substitution: The chloro and fluorophenoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide: shares similarities with other azetidine derivatives and compounds containing trifluoromethyl and fluorophenoxy groups.

Uniqueness

    Structural Features: The combination of chloro, trifluoromethyl, and fluorophenoxy groups in a single molecule provides unique chemical and physical properties.

    Biological Activity: The specific arrangement of functional groups may result in distinct biological activities compared to similar compounds.

Properties

IUPAC Name

N-[2-chloro-5-(trifluoromethyl)phenyl]-1-[2-(2-fluorophenoxy)acetyl]azetidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClF4N2O3/c20-13-6-5-12(19(22,23)24)7-15(13)25-18(28)11-8-26(9-11)17(27)10-29-16-4-2-1-3-14(16)21/h1-7,11H,8-10H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAHWBYWOCJEPSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)COC2=CC=CC=C2F)C(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClF4N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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